4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: is an organic compound with the molecular formula C7H4BrF4N and a molecular weight of 258.01 g/mol . It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. This compound is known for its antimicrobial properties .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound has demonstrated antimicrobial properties, making it a candidate for the development of new antimicrobial agents.
Industry:
Safety and Hazards
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents .
Mechanism of Action
Target of Action
It has been reported to exhibit an antimicrobial effect , suggesting that it may interact with targets in microbial cells.
Mode of Action
Given its antimicrobial properties , it is likely that it interacts with microbial cells, possibly disrupting essential cellular processes or structures, leading to cell death.
Biochemical Pathways
Its antimicrobial activity suggests that it may interfere with pathways essential for microbial growth and survival .
Result of Action
The primary result of the action of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is its antimicrobial effect
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Bromination and Fluorination: The compound can be synthesized by sequential bromination and fluorination of an aniline derivative.
Industrial Production Methods: Industrial production methods for 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the aniline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation typically yields nitro or nitroso derivatives.
Reduction Products: Reduction can produce amine derivatives.
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the fluorine atom at the 2-position.
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the 3-position.
Uniqueness: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the aniline ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVDMCXPDGRLEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426946 | |
Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104460-70-0 | |
Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104460-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104460-70-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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